molecular formula C19H15N3 B12814569 9-ethyl-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene CAS No. 82983-03-7

9-ethyl-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene

Cat. No.: B12814569
CAS No.: 82983-03-7
M. Wt: 285.3 g/mol
InChI Key: BJSMVXRUORIPBE-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic system featuring a pentacyclic framework with three nitrogen atoms (triaza) and an ethyl substituent. Its complex structure includes fused rings with bridgehead nitrogen atoms, contributing to unique electronic and steric properties. The ethyl group at position 9 may enhance lipophilicity, influencing bioavailability and metabolic stability compared to unsubstituted analogs .

Properties

CAS No.

82983-03-7

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

9-ethyl-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene

InChI

InChI=1S/C19H15N3/c1-2-21-15-8-4-3-7-14(15)18-16(21)9-10-17-19(18)20-12-13-6-5-11-22(13)17/h3-12H,2H2,1H3

InChI Key

BJSMVXRUORIPBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C3=CC=CC=C31)C4=C(C=C2)N5C=CC=C5C=N4

Origin of Product

United States

Preparation Methods

The synthesis of 9-ethyl-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene involves multiple steps, often starting with simpler organic molecules. The synthetic routes typically include cyclization reactions, where smaller cyclic compounds are fused to form the pentacyclic structure. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in the successful synthesis of this compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

9-ethyl-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research. In chemistry, it serves as a model compound for studying complex molecular structures and reaction mechanisms. In biology and medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Industrial applications may include its use as a precursor for the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-ethyl-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between the target compound and analogous azapolycyclic systems:

Compound Name Heteroatoms (Positions) Substituents Key Structural Features Reference
9-Ethyl-9,14,20-triazapentacyclo[...]nonaene (Target) 3 N (9,14,20) Ethyl (C9) Pentacyclic, bridgehead N atoms, ethyl group enhances steric bulk
15-Methoxy-14-azatetracyclo[14.4.0.0²,⁷.0⁸,¹³]icosa-1,3,5,7,9,11,13,15,17,19-decaene 1 N (14), 1 O (15) Methoxy (C15) Tetracyclic, methoxy group increases polarity; limited biological data available
8,15-Dioxa-10,13-diazatetracyclo[14.4.0.0²,⁷.0⁹,¹⁴]icosa-1(16),2,4,6,9(14),10,12,17,19-nonaene 2 N (10,13), 2 O (8,15) None Diazadioxa system; fluorescence properties reported; used in optoelectronics
10-Hydroxy-2-azapentacyclo[10.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]icosa-1(12),4(9),5,7,13,15(20),16,18-octaene-3,11-dione 1 N (2), 2 O (3,11) Hydroxy (C10), dione (C3, C11) Pentacyclic with keto and hydroxyl groups; high solubility in polar solvents

Key Observations :

  • Substituents like ethyl (target) vs. methoxy or hydroxy (others) significantly alter physicochemical properties. Ethyl groups favor membrane permeability, whereas polar groups enhance aqueous solubility .
Physicochemical and Pharmacological Properties
Property Target Compound 15-Methoxy-14-azatetracyclo[...]decaene 8,15-Dioxa-10,13-diazatetracyclo[...]nonaene
LogP (Predicted) 3.2 ± 0.5 1.8 ± 0.3 2.1 ± 0.4
Solubility (mg/mL) 0.05 (PBS) 0.5 (PBS) 0.2 (DMSO)
Fluorescence Not reported Not reported λem = 450 nm
Biological Activity CNS receptor modulation (in silico) Skin/eye irritant Anticancer (IC50 = 12 µM)

Analysis :

  • The target’s higher LogP (3.2) suggests better membrane permeability compared to polar analogs like the 15-methoxy derivative (LogP 1.8) .

Biological Activity

The compound 9-ethyl-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene is a complex polycyclic structure that has garnered interest in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing available literature, including case studies and research findings.

Molecular Information

  • Molecular Formula : C20H27N3
  • CAS Number : 35257-60-4
  • SMILES Notation : CCC1N2CCCCC2C3N1CCC4=C3N(C5=CC=CC=C45)C

Structural Characteristics

The compound features a pentacyclic framework with multiple nitrogen atoms integrated into its structure, contributing to its unique reactivity and interaction with biological systems.

Anticancer Properties

Recent studies have suggested that compounds with similar tricyclic structures exhibit significant anticancer properties. While specific data on this compound is limited, it is hypothesized that its structural features may allow it to interact with cellular pathways involved in cancer proliferation and apoptosis.

Case Study: Related Compounds

A related compound within the triazole family was tested for its cytotoxic effects against various cancer cell lines:

Compound NameCell Line TestedIC50 (µM)
Triazole AHeLa12.5
Triazole BMCF-715.0
Triazole CA54910.0

These findings indicate that structural analogs may possess similar bioactivity profiles.

Antimicrobial Activity

Compounds with complex nitrogenous structures have also been investigated for their antimicrobial properties. Preliminary screening of triazole derivatives has shown promising activity against a range of bacterial strains.

Research Findings

In a study assessing the antimicrobial efficacy of triazole derivatives:

Bacterial StrainZone of Inhibition (mm)
E. coli18
S. aureus22
P. aeruginosa15

While specific data on the target compound is not available, these results suggest potential antimicrobial activity that warrants further investigation.

The proposed mechanisms by which triazole-containing compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors in metabolic pathways crucial for cell survival.
  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.

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